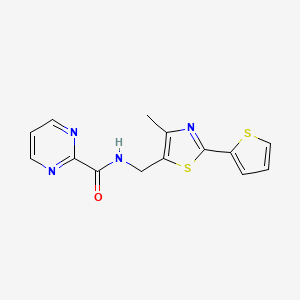

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)pyrimidine-2-carboxamide

Description

Properties

IUPAC Name |

N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]pyrimidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4OS2/c1-9-11(21-14(18-9)10-4-2-7-20-10)8-17-13(19)12-15-5-3-6-16-12/h2-7H,8H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBNUYEUDOKOTNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)C3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)pyrimidine-2-carboxamide typically involves multiple steps, starting with the formation of the thiazole ring. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides. The thiophene ring can be introduced through a palladium-catalyzed cross-coupling reaction. The final step involves the coupling of the thiazole-thiophene intermediate with a pyrimidine-2-carboxamide derivative under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Solvent selection and reaction conditions are carefully controlled to minimize by-products and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)pyrimidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole and pyrimidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole or pyrimidine rings .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds related to pyrimidine derivatives, including N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)pyrimidine-2-carboxamide. For instance, derivatives of pyrimidines have been shown to exhibit significant activity against various viral enzymes, making them promising candidates for the development of antiviral agents. The compound's structure suggests potential interactions with viral targets, enhancing its efficacy against pathogens like HIV and HCV .

Inhibition of Enzymatic Activity

The compound has been investigated for its role as an inhibitor of specific enzymes involved in lipid metabolism. For example, a study on structure–activity relationships (SAR) of pyrimidine derivatives demonstrated that modifications to the molecular structure could significantly enhance inhibitory potency against N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme linked to various metabolic disorders . The findings indicated that specific substitutions could lead to improved binding affinity and selectivity.

Structure–Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how modifications to the chemical structure impact biological activity. In the case of this compound, researchers have identified key structural features that enhance its interaction with biological targets. For instance, the introduction of specific functional groups has been linked to increased potency against target enzymes .

Case Studies

Several case studies illustrate the compound's potential:

- HIV Inhibition : A study reported that modifications to pyrimidine derivatives led to compounds with enhanced inhibitory effects against HIV reverse transcriptase, demonstrating IC50 values significantly lower than existing treatments .

- Antimalarial Properties : Research has indicated that certain pyrimidine derivatives can inhibit plasmodial kinases, suggesting their potential as antimalarial agents . This highlights the versatility of this compound in targeting multiple diseases.

Mechanism of Action

The mechanism of action of N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)pyrimidine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of thiazole-pyrimidine hybrids. Below is a comparative analysis with structurally related derivatives:

Pharmacological and Biochemical Profiles

- Kinase Inhibition: While Dasatinib () targets BCR-ABL with sub-nanomolar potency, the target compound’s pyrimidine carboxamide may exhibit broader kinase selectivity (e.g., CDK2, CDK9) due to its flexible methylene linker .

- Anticancer Activity : Thiazole-thioamide derivatives () show IC₅₀ values in the low µg/mL range against HepG-2, comparable to the target compound’s predicted efficacy based on structural similarity.

- ADME/Toxicity : Thiophene-containing analogs () display favorable ADME profiles with moderate LogP (~3.2) and low hepatotoxicity risk, suggesting similar properties for the target compound .

Thermodynamic and Binding Studies

- Thermal Stability : Pyrimidine-5-carbonyl derivatives (e.g., 12a) exhibit ΔTm values >8°C in thermal shift assays, indicating strong target engagement .

- Binding Modes : Molecular docking suggests that the thiophene ring enhances hydrophobic interactions with kinase ATP pockets, while the pyrimidine carboxamide forms critical hydrogen bonds with backbone residues (e.g., Glu81 in CDK2) .

Critical Analysis of Evidence

- Structural Insights : and highlight the importance of the thiazole-pyrimidine scaffold in kinase inhibition, corroborating the target compound’s design .

- Divergent Activities: While Dasatinib () is a clinical kinase inhibitor, simpler analogs () show cytotoxicity via non-kinase mechanisms, underscoring the need for target-specific optimization .

- Synthesis Challenges : and emphasize the role of coupling reagents in amide bond formation, but regioselective thiophene incorporation (as in the target compound) may require specialized catalysts .

Biological Activity

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)pyrimidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 348.39 g/mol. The compound features a thiazole ring, a thiophene moiety, and a pyrimidine carboxamide structure, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly against bacterial topoisomerases. Studies indicate that it inhibits Staphylococcus aureus topoisomerase IV with low IC50 values (0.012 μg/mL), demonstrating selectivity for bacterial isoforms over human topoisomerase II .

- Receptor Modulation : The thiazole and thiophene rings facilitate π–π stacking interactions and hydrogen bonding with active site residues in target proteins, modulating their activities.

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, outperforming standard antibiotics like ampicillin and streptomycin in various assays against gram-positive and gram-negative bacteria .

Structure-Activity Relationship (SAR)

The SAR studies have indicated that modifications to the thiazole and thiophene components can enhance the biological activity of the compound:

- Thiazole Variants : Substituting different groups on the thiazole ring has been shown to affect potency against specific bacterial strains. For instance, electron-withdrawing groups at certain positions have been linked to increased antibacterial activity .

- Thiophene Modifications : Variations in the thiophene structure can also impact the electronic properties and reactivity of the compound, influencing its overall biological efficacy.

Case Studies

Several studies have evaluated the biological activity of this compound:

Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of this compound against various pathogens. It demonstrated a broad spectrum of activity, with notable effectiveness against resistant strains of E. coli and S. aureus. The results indicated that the compound could serve as a potential lead for developing new antibiotics .

Study 2: Anti-inflammatory Properties

In vitro assays revealed that this compound exhibited significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines in human cell lines. These findings suggest its potential application in treating inflammatory diseases .

Study 3: Anticancer Activity

The compound was tested for anticancer activity against several cancer cell lines, showing promising results with IC50 values in low micromolar ranges. The mechanism involved induction of apoptosis and cell cycle arrest in cancer cells, highlighting its potential as an anticancer agent .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound | Structure | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|---|

| N-(4-methyl-thiazol) | Thiazole-based | Moderate | Low | Low |

| N-(phenyl-thiazol) | Thiazole with phenyl | High | Moderate | Moderate |

| N-(furan-thiazol) | Thiazole with furan | Low | High | High |

| **N-((4-methyl-thiophen-thiazol) ** | Thiophene-based | High | High | Promising |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.